Home > Products > Screening Compounds P20047 > SYBR Green 1-Solution in DMSO
SYBR Green 1-Solution in DMSO -

SYBR Green 1-Solution in DMSO

Catalog Number: EVT-8382046
CAS Number:
Molecular Formula: C32H39N4S+
Molecular Weight: 511.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SYBR Green I Solution in Dimethyl Sulfoxide is a highly sensitive fluorescent dye primarily used for detecting nucleic acids, particularly double-stranded DNA (dsDNA), in various molecular biology applications. It is recognized for its superior sensitivity compared to traditional stains like ethidium bromide, making it an essential tool in techniques such as gel electrophoresis and quantitative polymerase chain reaction (qPCR). The compound is commercially available as a concentrated solution, typically at a concentration of 10,000 times in dimethyl sulfoxide, facilitating its use in various laboratory settings.

Source and Classification

SYBR Green I is classified as a nucleic acid stain and is often referred to by its chemical name, thiazole green. It exhibits strong fluorescence when bound to dsDNA, with excitation and emission maxima at approximately 497 nm and 520 nm, respectively. This compound is produced by several suppliers, including Thermo Fisher Scientific and Sigma-Aldrich, and is widely utilized in molecular biology laboratories for its effectiveness in nucleic acid visualization and quantification .

Synthesis Analysis

Methods and Technical Details

The dye is typically provided as a concentrated solution in dimethyl sulfoxide. To prepare working solutions, users dilute the concentrated stock with appropriate buffers (e.g., TE buffer) before application in gel staining or qPCR assays .

Molecular Structure Analysis

Structure and Data

The molecular formula of SYBR Green I is C32H37N4SC_{32}H_{37}N_{4}S, with a molecular weight of approximately 509.73 g/mol. The structure features a thiazole moiety, which contributes to its fluorescent properties. The dye's ability to bind to nucleic acids is significantly influenced by its structural characteristics, which include:

  • Thiazole ring: Facilitates interaction with nucleic acids.
  • Fluorophore: Responsible for the emission of light upon excitation.
Chemical Reactions Analysis

Reactions and Technical Details

SYBR Green I primarily undergoes non-covalent interactions with nucleic acids. When SYBR Green I binds to dsDNA, it enhances fluorescence due to changes in the dye's environment. This binding does not involve chemical modification of the DNA but rather relies on intercalation between base pairs.

In practical applications, the dye's reaction with DNA can be monitored using fluorescence spectroscopy or imaging techniques during gel electrophoresis or qPCR assays. The sensitivity of SYBR Green I allows for the detection of very low concentrations of DNA, making it advantageous for analyzing samples where DNA may be limited .

Mechanism of Action

Process and Data

The mechanism by which SYBR Green I functions involves several steps:

  1. Binding: The dye intercalates into the double helix structure of dsDNA.
  2. Fluorescence Enhancement: Upon binding, there is a significant increase in fluorescence due to restricted motion of the dye molecules within the DNA structure.
  3. Detection: The emitted fluorescence can be detected using various imaging systems designed for nucleic acid analysis.

This mechanism allows researchers to visualize and quantify DNA effectively, even at very low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Orange solution
  • Solubility: Soluble in dimethyl sulfoxide; diluted solutions are typically prepared in aqueous buffers.
  • Storage Conditions: Should be stored at -20°C, protected from light.

Chemical Properties

  • Molecular Weight: 509.73 g/mol
  • Excitation/Emission Wavelengths: Excitation at 497 nm; emission at 520 nm when bound to DNA.
  • Stability: Stable under recommended storage conditions but should be handled with care due to potential mutagenicity associated with nucleic acid binding .
Applications

Scientific Uses

SYBR Green I has a wide range of applications in molecular biology:

  • Gel Electrophoresis: Used for visualizing dsDNA in agarose and polyacrylamide gels.
  • Quantitative Polymerase Chain Reaction: Employed as a fluorescent dye for real-time monitoring of PCR amplification.
  • Nucleic Acid Quantification: Useful in determining the concentration of DNA in various samples.
  • DNA Damage Assays: Employed in assays designed to assess DNA integrity.

The versatility and sensitivity of SYBR Green I make it an invaluable tool across numerous biological research fields .

Molecular Mechanisms of SYBR Green I-DNA Interaction

Sequence-Specific Binding Dynamics in Double-Stranded DNA and Single-Stranded RNA

SYBR Green I exhibits distinct binding behaviors with double-stranded DNA (dsDNA) and single-stranded nucleic acids. Biophysical studies confirm its primary affinity for dsDNA, where fluorescence enhancement reaches ~70–100-fold upon binding. In contrast, binding to single-stranded DNA (ssDNA) yields at least 11-fold lower fluorescence intensity, attributed to reduced structural stability and accessible binding sites in ssDNA [1] [4]. Electrostatic and groove-binding interactions dominate in ssDNA due to the absence of intercalation sites. For RNA, SYBR Green I demonstrates negligible binding to single-stranded RNA (ssRNA) under physiological conditions, as its rigid quinolinium ring system requires the B-form helix geometry unique to dsDNA [4].

Table 1: Binding Affinity and Fluorescence Properties of SYBR Green I with Nucleic Acids

Nucleic Acid TypeBinding Constant (Kb)Fluorescence EnhancementPrimary Binding Mode
Double-stranded DNA2.5 × 104 M−170–100-foldIntercalation/Surface binding
Single-stranded DNA5.0 × 103 M−1≤9-foldElectrostatic/Groove binding
Single-stranded RNANot significant<1-foldMinimal binding

Sequence specificity studies reveal that SYBR Green I binds poly(dA)·poly(dT) and poly(dG)·poly(dC) homopolymers with differential efficiencies. Structural rigidity in GC-rich regions moderately impedes intercalation, whereas AT-rich tracts facilitate minor groove access [1].

Intercalation vs. Surface Binding: Structural and Fluorescence Implications

SYBR Green I’s binding mode transitions from intercalation to surface binding as the dye/base pair ratio (dbpr) increases. At dbpr ≤0.15, intercalation predominates, where the dye inserts between base pairs, causing helix elongation and moderate fluorescence enhancement. Nuclear magnetic resonance and viscometry analyses confirm this intercalative stabilization, which increases DNA viscosity by ~20% [1]. Above dbpr = 0.15, surface binding (external stacking or groove binding) becomes dominant. This mode induces a 50-fold surge in quantum yield due to restricted intramolecular rotation of the dye’s benzothiazole and quinolinium groups upon DNA contact [1] [4].

The shift in binding mode alters DNA structural dynamics:

  • Intercalation: Unwinds the helix by ~26°, lengthening DNA and reducing electrophoretic mobility.
  • Surface binding: Compensates for helical distortion through electrostatic stabilization, maintaining duplex integrity while amplifying fluorescence [1].Fluorescence peaks at dbpr = 0.20–0.25, beyond which self-quenching occurs due to dye aggregation on the DNA surface [4].

Thermodynamic Analysis of Dye-DNA Complex Stability

The stability of SYBR Green I-DNA complexes is governed by enthalpy-driven processes. Isothermal titration calorimetry reveals a binding free energy (ΔG) of −38 kJ/mol, with enthalpy (ΔH) contributing −45 kJ/mol and entropy (TΔS) opposing at +7 kJ/mol. The negative ΔH signifies exothermic stabilization via van der Waals forces and π-π stacking between the dye and base pairs [1] [4].

Environmental factors critically modulate complex stability:

  • Salt effects: 100 mM KCl reduces binding affinity by 60% due to competitive screening of anionic DNA phosphates [4].
  • Solvent additives: Dimethyl sulfoxide (DMSO) at 3–5% lowers DNA melting temperature (Tm) by 4–6°C, destabilizing secondary structures and enhancing dye access to high-affinity sites [3].
  • Temperature: Complex stability decreases above 70°C, coinciding with DNA denaturation and loss of intercalation sites [4].

Impact of Guanine-Cytosine Content on Binding Affinity and Fluorescence Quantification

Guanine-Cytosine (GC) content directly influences SYBR Green I’s binding efficacy and fluorescence output. Titration assays using GC-rich Thermus brockianus DNA (68% GC) and AT-rich λDNA (50% GC) show 50% lower fluorescence intensity for GC-rich sequences at equivalent dye concentrations [1] [4]. This reduction arises from:

  • Steric hindrance: Guanine’s 2-amino group protrudes into the major groove, impeding dye insertion.
  • Helical rigidity: Higher thermal stability in GC-rich DNA (ΔTm = +5°C per 10% GC increase) reduces transient “breathing” of base pairs, limiting intercalation kinetics [3].

Table 2: Influence of Guanine-Cytosine Content on SYBR Green I Binding

DNA TemplateGuanine-Cytosine Content (%)Relative Fluorescence IntensityMelting Temperature (Tm, °C)
λDNA5010085.2
T. brockianus DNA685094.7
Poly(dG)·poly(dC)10038>100
Poly(dA)·poly(dT)010575.9

Quantitative polymerase chain reaction (qPCR) applications reveal that Guanine-Cytosine-rich targets (e.g., GNAS1 promoter, 84% Guanine-Cytosine) require optimized dye concentrations (1:100,000 dilution) and DMSO supplementation to mitigate underestimation biases. SYBR Green I’s slight AT preference further necessitates Guanine-Cytosine-normalized calibration curves for accurate quantification [1] [3] [4].

Properties

Product Name

SYBR Green 1-Solution in DMSO

IUPAC Name

N,N-dimethyl-N'-[(4E)-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-1-phenyl-2,3-dihydroquinolin-2-yl]-N'-propylpropane-1,3-diamine

Molecular Formula

C32H39N4S+

Molecular Weight

511.7 g/mol

InChI

InChI=1S/C32H39N4S/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26/h6-12,14-19,24,31H,5,13,20-23H2,1-4H3/q+1

InChI Key

FZTUDYYNXKTZMR-UHFFFAOYSA-N

SMILES

CCCN(CCCN(C)C)C1CC(=CC2=[N+](C3=CC=CC=C3S2)C)C4=CC=CC=C4N1C5=CC=CC=C5

Canonical SMILES

CCCN(CCCN(C)C)C1CC(=CC2=[N+](C3=CC=CC=C3S2)C)C4=CC=CC=C4N1C5=CC=CC=C5

Isomeric SMILES

CCCN(CCCN(C)C)C1C/C(=C\C2=[N+](C3=CC=CC=C3S2)C)/C4=CC=CC=C4N1C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.